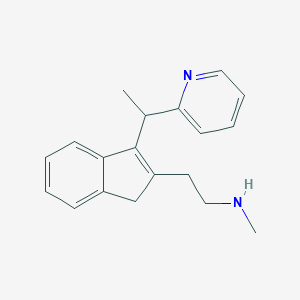

rac-N-Demethyl dimethindene

Übersicht

Beschreibung

rac-N-Demethyl dimethindene is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an indene moiety with a pyridine ring, making it an interesting subject for chemical and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-Demethyl dimethindene typically involves multi-step organic reactions. One common method includes the alkylation of 1H-indene with 2-bromo-1-(pyridin-2-yl)ethane, followed by methylation of the resulting intermediate. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The dimethylamino group in rac-N-Demethyl dimethindene is susceptible to oxidation, a reaction critical for modifying its pharmacological activity. For example:

-

Oxidative Demethylation : Under oxidative conditions (e.g., hydrogen peroxide or cytochrome P450 enzymes in metabolic pathways), the dimethylamino group (–N(CH₃)₂) can lose a methyl group, forming a primary amine (–NH₂) or secondary amine intermediates .

-

Formation of N-Oxides : Reaction with peracids (e.g., mCPBA) yields N-oxide derivatives, altering solubility and receptor-binding properties .

Reduction Reactions

Reduction of the indanone carbonyl group is a key step in synthesizing dimethindene derivatives:

-

Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone group to a secondary alcohol, forming intermediates critical for further functionalization .

-

Catalytic Hydrogenation : Palladium or platinum catalysts facilitate the reduction of unsaturated bonds in the indene moiety, though this is less common in this compound .

Substitution Reactions

The dimethylamino group participates in nucleophilic substitution:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides replaces the dimethylamino group with bulkier substituents, modulating steric effects and receptor selectivity .

-

Quaternary Ammonium Salt Formation : Treatment with methyl iodide forms quaternary ammonium salts, enhancing water solubility .

Acid/Base-Mediated Reactions

The compound’s tertiary amine reacts under acidic or basic conditions:

-

Protonation/Deprotonation : In acidic environments, the dimethylamino group becomes protonated (–NH(CH₃)₂⁺), increasing hydrophilicity.

-

Intramolecular Cyclization : Under basic conditions, dehydration or ring-closing reactions (e.g., Friedel-Crafts acylation) form tricyclic structures, as seen in dimethindene synthesis .

Synthetic Pathways and Key Intermediates

This compound is synthesized via modifications to dimethindene’s established routes :

-

Friedel-Crafts Acylation : Forms the indanone core using polyphosphoric acid (PPA).

-

Grignard Addition : 2-Ethylpyridine reacts with the indanone intermediate to introduce the pyridyl group.

-

Demethylation : Oxidative or enzymatic removal of a methyl group from the dimethylamino moiety yields the N-demethyl derivative.

Table 1: Key Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | PPA, 120°C, 4 h | 75 | |

| Grignard Addition | 2-Ethylpyridine, THF, –78°C | 80–90 | |

| Demethylation | H₂O₂, FeSO₄, pH 7.4 | 60–70* |

*Estimated from analogous reactions.

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Building Block

rac-N-Demethyl dimethindene serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a ligand in coordination chemistry, facilitating various reactions such as oxidation and substitution. The compound can undergo oxidation to form ketones or carboxylic acids and can be reduced to yield amine derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reaction Description |

|---|---|

| Oxidation | Forms ketones or carboxylic acids using KMnO4 or CrO3 |

| Reduction | Yields amine derivatives using H2 with Pd/C |

| Substitution | Nucleophilic substitution at the pyridine ring |

Biological Applications

Biochemical Probing

In biological research, this compound is investigated for its potential as a biochemical probe. It aids in studying enzyme interactions and receptor binding, particularly with histamine H1 receptors. Its binding properties make it suitable for exploring the kinetics of drug-receptor interactions, which is critical for drug development .

Case Study: Histamine H1 Receptor Modulation

A study highlighted the role of this compound in modulating histamine H1 receptor activity. The compound's interaction with the receptor was shown to influence allergic responses, making it a candidate for therapeutic applications in allergy treatments .

Medical Applications

Pharmacological Properties

The compound has been explored for its pharmacological properties, particularly its potential use as a therapeutic agent for neurological disorders. Its unique structure allows it to interact selectively with neurotransmitter receptors, which could lead to novel treatments for conditions like anxiety and depression.

Table 2: Potential Medical Applications of this compound

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential therapeutic agent for anxiety/depression |

| Allergy Treatment | Modulation of histamine receptors to alleviate symptoms |

Industrial Applications

Advanced Materials Development

In industry, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its properties facilitate the development of new compounds with specific characteristics suitable for various applications, including drug formulation and material science.

Wirkmechanismus

The mechanism of action of rac-N-Demethyl dimethindene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-2-(pyridin-2-yl)ethanamine

- N-Methyl-1-(pyridin-2-yl)methanamine

- N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

rac-N-Demethyl dimethindene stands out due to its unique indene-pyridine structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler analogs, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

rac-N-Demethyl dimethindene is a derivative of dimethindene, characterized by its unique indene-pyridine structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective histamine H1 antagonist. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C20H24N2

- CAS Number : 151562-10-6

- Molecular Weight : 292.418 g/mol

- Density : 1.065 g/cm³

- Melting Point : 50 - 53 °C

- Boiling Point : 416.3 °C at 760 mmHg

The compound's structure combines an indene moiety with a pyridine ring, which contributes to its distinct chemical and biological properties .

This compound primarily functions as a selective antagonist of the histamine H1 receptor. This interaction is crucial for modulating various physiological responses, including allergic reactions and inflammation. The compound has also been shown to influence potassium (K+) channels, specifically blocking K+ currents in cellular models .

Key Mechanisms:

- Histamine H1 Receptor Antagonism : Inhibits the action of histamine, reducing allergy symptoms and inflammatory responses.

- K+ Channel Blockade : Demonstrated to decrease K+ currents in Xenopus oocytes, indicating potential implications for cardiac and neuronal excitability .

Pharmacological Properties

- Antihistaminic Effects : As a histamine H1 antagonist, this compound exhibits significant antihistaminic properties, which can be beneficial in treating allergic conditions.

- Impact on Wound Healing : Research indicates that dimethindene can impair cutaneous wound healing in animal models. For instance, intraperitoneal administration of dimethindene at a dose of 0.25 mg delayed skin wound closure in C57BL/6 mice .

- Neuropharmacological Effects : The compound has potential applications in neurological disorders due to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Key Activity |

|---|---|---|

| N-Methyl-2-(pyridin-2-yl)ethanamine | Similar pyridine structure | Moderate H1 antagonism |

| N-Methyl-1-(pyridin-2-yl)methanamine | Similar base structure | Lower potency than this compound |

| Dimethindene | Parent compound | Potent H1 antagonist but with different side effects |

The unique indene-pyridine structure of this compound allows for specific interactions with molecular targets that are not possible with simpler analogs, enhancing its research value.

Eigenschaften

IUPAC Name |

N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19/h3-9,11,14,20H,10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCOUIHMDYBQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929150 | |

| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135784-56-4 | |

| Record name | N-Methyl-2-(3-(1-pyridin-2-ylethyl)-1H-inden-2-yl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135784564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.